3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
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Overview
Description
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyridine and oxazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the oxazine ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or oxazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
- 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid
- 3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid
- 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid
Uniqueness
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar heterocyclic compounds .
Properties
Molecular Formula |
C8H8N2O3 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c11-8(12)5-3-6-7(10-4-5)9-1-2-13-6/h3-4H,1-2H2,(H,9,10)(H,11,12) |
InChI Key |
WVYLNPWKPJIBOI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)N=CC(=C2)C(=O)O |
Origin of Product |
United States |
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